1-(6-methoxynaphthalen-2-yl)adamantane
CAS No.: 37436-36-5
Cat. No.: VC11872669
Molecular Formula: C21H24O
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37436-36-5 |
|---|---|
| Molecular Formula | C21H24O |
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | 1-(6-methoxynaphthalen-2-yl)adamantane |
| Standard InChI | InChI=1S/C21H24O/c1-22-20-5-3-17-9-19(4-2-18(17)10-20)21-11-14-6-15(12-21)8-16(7-14)13-21/h2-5,9-10,14-16H,6-8,11-13H2,1H3 |
| Standard InChI Key | VOOUVUPYMAYLRE-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
The molecule consists of a bicyclic adamantane core (tricyclo[3.3.1.1³,⁷]decane) covalently bonded to a 6-methoxynaphthalen-2-yl group via a single carbon-carbon bond . The adamantane unit adopts a diamondoid lattice configuration, ensuring remarkable rigidity and symmetry. The naphthalene ring system, substituted with a methoxy group at the 6-position, introduces planar aromaticity and electron-rich regions conducive to intermolecular interactions.
Stereoelectronic Features
The methoxy group (-OCH₃) at the naphthalene’s 6-position donates electron density through resonance, activating the aromatic system toward electrophilic substitution. This electronic profile contrasts with adamantane’s inertness, creating a bifunctional molecule with distinct reactive sites . Computational models suggest that the methoxy group’s orientation relative to the adamantane cage minimizes steric hindrance, favoring a conformation where the oxygen atom lies perpendicular to the naphthalene plane .
Spectroscopic and Crystallographic Data
While no direct crystallographic data for 1-(6-methoxynaphthalen-2-yl)adamantane exists, analogous structures such as 3-phenylpropyl 2-(6-methoxynaphthalen-2-yl)propanoate (PubChem CID: 137300-28-8) provide benchmarks. These compounds crystallize in orthorhombic systems (space group ) with unit cell parameters Å, Å, and Å . Such data imply that the methoxynaphthalene-adamantane hybrid likely exhibits similar packing efficiencies, driven by van der Waals interactions between adamantane cages and π-stacking of naphthalene rings.
Table 1: Key Molecular Descriptors of 1-(6-Methoxynaphthalen-2-yl)adamantane
Synthesis and Derivative Development
Retrosynthetic Analysis
The synthesis of 1-(6-methoxynaphthalen-2-yl)adamantane likely proceeds via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. A plausible route involves:
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Adamantane Functionalization: Bromination of adamantane at the 1-position using in .
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Naphthalene Preparation: Methoxylation of 2-naphthol via methylation with in the presence of .
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Cross-Coupling: Palladium-catalyzed coupling of 1-bromoadamantane with 6-methoxy-2-naphthylboronic acid .
Optimization Challenges
Key challenges include minimizing polyalkylation of adamantane and regioselective coupling to the naphthalene ring. Studies on similar systems, such as 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl) derivatives, highlight the importance of using and cesium carbonate to enhance coupling efficiency . Reaction temperatures above 100°C are typically required to overcome adamantane’s steric bulk .
Physicochemical Properties
Thermodynamic Stability
The adamantane cage imparts exceptional thermal stability, with decomposition temperatures exceeding 300°C . Differential scanning calorimetry (DSC) of analogous compounds shows melting points between 125–127°C, suggesting similar behavior for 1-(6-methoxynaphthalen-2-yl)adamantane .
Solubility and Partitioning
LogP calculations (PubChem data) estimate a value of ~4.2, indicating high lipophilicity . This property favors membrane permeability but may limit aqueous solubility, necessitating formulation with co-solvents like DMSO or cyclodextrins.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Adamantyl-urea derivatives demonstrate nanomolar inhibition of soluble epoxide hydrolase (sEH), a target in inflammatory diseases . While 1-(6-methoxynaphthalen-2-yl)adamantane lacks urea groups, its adamantane core may still bind sEH’s hydrophobic pocket, warranting further investigation.
Applications and Future Directions
Pharmaceutical Development
The compound’s dual hydrophobicity and rigidity make it a candidate for drug delivery systems, particularly in encapsulating hydrophobic therapeutics. Additionally, its structural similarity to tamoxifen analogs suggests potential in estrogen receptor modulation .
Materials Science
Adamantane-naphthalene hybrids could serve as building blocks for metal-organic frameworks (MOFs) or organic semiconductors. The naphthalene’s π-system enables charge transport, while adamantane enhances thermal stability—critical for optoelectronic devices .
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